Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate often involves cycloaddition reactions and subsequent transformations. For instance, Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, forming ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate is represented by the SMILES string O=C(OCC)CCN1C=CC=C1 . This indicates that the compound contains an ester group (O=C(OCC)), a pyrrole ring (N1C=CC=C1), and a two-carbon chain connecting these two functional groups.Scientific Research Applications
Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Pyrrole-containing analogs : Pyrrole is a biologically active scaffold known to possess diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
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N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides : These compounds were synthesized and evaluated for in vitro anti-inflammatory activity in murine BV-2 microglial .
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Pyrrole-containing analogs : Pyrrole is a biologically active scaffold known to possess diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
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N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides : These compounds were synthesized and evaluated for in vitro anti-inflammatory activity in murine BV-2 microglial .
Safety And Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)propanenitrile, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities of pyrrole-containing compounds , these compounds could be investigated for potential therapeutic uses. Additionally, the development of new synthetic methods could enable the production of a wider range of pyrrole-containing compounds.
properties
IUPAC Name |
ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYIOCYCBVYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate |
Citations
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